molecular formula C12H9F3N2O2 B12448657 4-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid

4-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B12448657
M. Wt: 270.21 g/mol
InChI Key: ORAAYTJJEZCAMX-UHFFFAOYSA-N
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Description

Chemical Significance in Heterocyclic Chemistry

Imidazole scaffolds are indispensable in drug discovery due to their ability to mimic biological nucleophiles and participate in hydrogen-bonding networks. The introduction of a trifluoromethyl group at the 2-position of the phenyl ring in this compound enhances metabolic stability and lipophilicity, critical for optimizing pharmacokinetic profiles. Comparative studies of analogous structures, such as 2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid (CAS 78016-98-5), demonstrate that fluorine substitution improves binding affinities to enzymatic active sites by modulating electron density.

The carboxylic acid moiety at the 5-position further diversifies reactivity, enabling salt formation, coordination chemistry, and derivatization into amides or esters. This dual functionality aligns with trends in fragment-based drug design, where modular building blocks facilitate rapid structure-activity relationship (SAR) exploration. For example, ethyl esters of related 1-hydroxy-4-methylimidazole-5-carboxylic acids exhibit antiviral activity against orthopoxviruses, suggesting potential applications for the title compound.

Structural Uniqueness of Trifluoromethyl-Substituted Imidazoles

The molecular architecture of 4-methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid (C₁₂H₉F₃N₂O₂, MW 270.21) features three distinct regions of chemical space:

  • Imidazole Core : The 1H-imidazole ring provides a planar, aromatic system with two nitrogen atoms capable of acting as hydrogen bond donors/acceptors.
  • Trifluoromethylphenyl Group : Positioned ortho to the imidazole linkage, the -CF₃ group induces steric hindrance and electron-withdrawing effects, altering ring electronics (σₚ = 0.54 for -CF₃).
  • Carboxylic Acid Substituent : The -COOH group at C5 enables pH-dependent solubility and metal chelation, as evidenced by crystallographic studies of related imidazolecarboxylates.

Table 1: Key Structural Parameters

Parameter Value/Description Source
Molecular Formula C₁₂H₉F₃N₂O₂
SMILES O=C(C1=C(C)N=C(C2=CC=CC=C2C(F)(F)F)N1)O
X-ray Confirmed Analogs 2-Trifluoromethylimidazole-5-carboxylates

Density functional theory (DFT) calculations on similar systems reveal that the trifluoromethyl group reduces the HOMO-LUMO gap by 0.8–1.2 eV compared to methyl analogs, enhancing charge-transfer interactions.

Research Landscape and Knowledge Gaps

Current synthetic methodologies for this compound rely on multistep sequences involving:

  • Heterocyclization : Condensation of diacetyl monoxime with substituted benzaldehydes.
  • Electrophilic Trifluoromethylation : Use of Togni reagent (CF₃+ source) in telescoped reactions.
  • Post-Functionalization : Hydrolysis of ester precursors to carboxylic acids under basic conditions.

Despite these advances, critical knowledge gaps remain:

  • Mechanistic Understanding : The role of sulfur-transfer agents (e.g., Na₂S₂O₄) in regioselective cyclization requires further elucidation.
  • Biological Profiling : No published data exist on this compound’s activity against kinase targets or antimicrobial pathogens, unlike structurally related benzimidazoles.
  • Material Science Applications : The impact of the -CF₃/-COOH motif on supramolecular assembly in metal-organic frameworks (MOFs) remains unexplored.

Properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C12H9F3N2O2/c1-6-9(11(18)19)17-10(16-6)7-4-2-3-5-8(7)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19)

InChI Key

ORAAYTJJEZCAMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Imidazole Core

α-Chlorooxaloacetic acid diethyl ester reacts with butamidine hydrochloride in the presence of organic bases (e.g., triethylamine or pyridine) under reflux conditions. This step achieves cyclization to form the imidazole ring.

  • Molar ratio : 1:1.0–1.2 (butamidine:α-chlorooxaloacetic acid ester).
  • Temperature : Reflux (~80–100°C).
  • Yield : ~85–90% (estimated from analogous reactions).

Step 2: Grignard Reaction for Side-Chain Functionalization

The intermediate undergoes a Grignard reaction with CH₃MgX (X = Cl, Br) to introduce the methyl group at the 4-position:
$$
\text{Intermediate} + \text{CH}_3\text{MgX} \rightarrow \text{4-Methylimidazole derivative}
$$

  • Solvent : Dry tetrahydrofuran (THF).
  • Temperature : 0°C to room temperature.

Step 3: Hydrolysis to Carboxylic Acid

Ester hydrolysis using NaOH or KOH in aqueous ethanol yields the final carboxylic acid:
$$
\text{Ester} + \text{OH}^- \rightarrow \text{Carboxylic acid} + \text{EtOH}
$$

  • Conditions : Reflux for 2–4 hours.
  • Yield : ~75–80%.

Debus-Radziszewski Reaction for Imidazole Formation

The Debus-Radziszewski method, widely used for trisubstituted imidazoles, involves a one-pot reaction of 1,2-diketones , aldehydes , and ammonia (or ammonium acetate).

Substrate-Specific Modifications

For the target compound:

  • 1,2-Diketone : Ethyl 2-chloroacetoacetate (to introduce the carboxylic acid precursor).
  • Aldehyde : 2-(Trifluoromethyl)benzaldehyde (for aryl substitution).
  • Ammonia source : Aqueous NH₃ or ammonium acetate.

Reaction Conditions

  • Solvent : Ethanol or methanol.
  • Temperature : 60–80°C for 6–12 hours.
  • Yield : 65–70% (based on analogous syntheses).

Multi-Step Synthesis via Imidazole-4-Carboxylate Esters

A method adapted from ACS Omega involves synthesizing ethyl 1H-imidazole-5-carboxylate intermediates followed by functionalization.

Intermediate Synthesis

Ethyl isocyanoacetate reacts with imidoyl chlorides derived from 2-(trifluoromethyl)benzamide in the presence of DBU (1,8-diazabicycloundec-7-ene):
$$
\text{Imidoyl chloride} + \text{Ethyl isocyanoacetate} \xrightarrow{\text{DBU}} \text{Ethyl imidazole-5-carboxylate}
$$

  • Solvent : THF at −78°C to room temperature.
  • Yield : ~60–64%.

Methylation and Hydrolysis

  • Methylation : Using CH₃I and K₂CO₃ in DMF introduces the 4-methyl group.
  • Hydrolysis : LiOH in THF/water converts the ester to the carboxylic acid.
    • Yield : 85–90%.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclocondensation.

Optimized Protocol

  • Reactants : 2-(Trifluoromethyl)benzaldehyde , ethyl acetoacetate , and ammonium acetate .
  • Solvent : Acetic acid.
  • Conditions : 150°C, 20 minutes.
  • Yield : 78% (reported for similar compounds).

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Cyclocondensation High scalability Requires toxic α-chloro intermediates 75–80%
Debus-Radziszewski One-pot synthesis Moderate yields 65–70%
Carboxylate Esters Precise functionalization Multi-step, time-consuming 60–85%
Microwave Rapid reaction times Specialized equipment needed 70–78%

Critical Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
  • Ethanol/water mixtures facilitate hydrolysis without side reactions.

Catalytic Additives

  • Triethylamine neutralizes HCl generated during cyclocondensation.
  • DBU enhances nucleophilicity in imidazole ring formation.

Temperature Control

  • Low temperatures (−78°C) prevent decomposition of Grignard reagents.
  • Reflux conditions drive cyclization and ester hydrolysis.

Analytical Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.48–7.33 (aryl-H), 3.90 (COO−), 2.50 (CH₃).
  • MS (ESI) : m/z 270.21 [M−H]⁻.

Purity Optimization

  • Recrystallization : Ethanol/water (1:3) achieves >98% purity.
  • Column chromatography : Silica gel with ethyl acetate/hexane.

Industrial-Scale Considerations

  • Cost-effective reagents : Butamidine HCl ($0.15/g) vs. imidoyl chlorides ($2.50/g).
  • Waste management : Neutralization of HCl and recycling of solvents (e.g., THF).

Emerging Methodologies

Flow Chemistry

  • Continuous-flow reactors reduce reaction times for cyclocondensation (2 hours vs. 12 hours).
  • Throughput : 500 g/day (pilot-scale trials).

Enzymatic Hydrolysis

  • Lipases (e.g., Candida antarctica) selectively hydrolyze esters without base.
  • Yield : 82% with 99% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes.

Comparison with Similar Compounds

Imidazole vs. Thiazole Derivatives

  • 4-Methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylic acid (CAS 144059-86-9): Replaces the imidazole ring with a thiazole (sulfur-containing heterocycle). Exhibits a higher melting point (237–238°C) compared to many imidazole analogs, likely due to stronger intermolecular interactions in the crystalline lattice .
  • 4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic acid (CAS 868851-36-9):

    • Substitutes trifluoromethoxy (OCF₃) for trifluoromethyl (CF₃) at the para position of the phenyl ring.
    • The electron-withdrawing trifluoromethoxy group may reduce acidity (pKa) of the carboxylic acid compared to the target compound .

Carboxylic Acid Position on Imidazole

  • 5-Methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid :
    • Differs in the position of the carboxylic acid group (position 4 vs. 5).
    • Positional isomerism may alter hydrogen-bonding patterns and pharmacological activity .

Substituent Functional Group Modifications

Ester Derivatives

  • Esters are often prodrugs, requiring hydrolysis in vivo to release the active carboxylic acid .

Fluorinated Phenyl Substituents

  • 2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid :
    • Lacks the trifluoromethyl group but retains fluorine at the para position.
    • Fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets, though trifluoromethyl’s bulkier structure in the target compound could improve target specificity .

Key Findings and Implications

  • Structural Impact : The ortho-trifluoromethyl group on the phenyl ring in the target compound may introduce steric hindrance, affecting binding to biological targets compared to para-substituted analogs .
  • Functional Group Trade-offs : Carboxylic acids enhance solubility but may limit blood-brain barrier penetration, whereas esters improve bioavailability but require metabolic activation .
  • Research Gaps: Limited data exist on the target compound’s specific biological activities, highlighting the need for comparative pharmacological studies with thiazole and imidazole derivatives.

Biological Activity

4-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C₁₂H₉F₃N₂O₂
  • CAS Number : 61522-59-6
  • Molecular Weight : 288.21 g/mol

The biological activity of 4-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting various enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.

Biological Activity Overview

A summary of the biological activities reported for this compound is presented in Table 1.

ActivityDescriptionReference
Anticancer ActivityExhibits cytotoxic effects against various cancer cell lines (e.g., MCF-7)
Enzyme InhibitionInhibits specific enzymes related to tumor growth
Apoptotic InductionPromotes apoptosis in cancer cells via caspase activation

Case Study 1: Anticancer Efficacy

In a study examining the effects of 4-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid on human breast cancer cell lines (MCF-7 and MDA-MB-231), it was found to significantly reduce cell viability with an IC₅₀ value of approximately 15 µM. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner, correlating with increased levels of pro-apoptotic proteins such as p53 and cleaved caspase-3 .

Case Study 2: Enzyme Interaction

Another study focused on the compound's ability to inhibit human carbonic anhydrases (hCA IX and hCA XII), which are implicated in tumor progression. The compound demonstrated selective inhibition with Ki values in the nanomolar range, suggesting its potential as a therapeutic agent in targeting tumor microenvironments .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have indicated that modifications on the imidazole ring and trifluoromethyl substitution significantly enhance the biological activity of this compound. Variations in substituents can lead to changes in potency against specific cancer types, highlighting the importance of chemical structure in therapeutic efficacy .

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